molecular formula C22H40N2S B3367302 Dipiperidinyldicyclohexylsulfide CAS No. 172421-36-2

Dipiperidinyldicyclohexylsulfide

Cat. No.: B3367302
CAS No.: 172421-36-2
M. Wt: 364.6 g/mol
InChI Key: LBFKHDVCWOQSNF-UHFFFAOYSA-N
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Description

Dipiperidinyldicyclohexylsulfide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two piperidine rings and two cyclohexyl groups connected by a sulfur atom. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipiperidinyldicyclohexylsulfide typically involves the reaction of cyclohexene with sulfur dichloride to form dichlorodicyclohexylsulfide. This intermediate is then reacted with piperidine under controlled conditions to yield this compound . The reaction is usually carried out at elevated temperatures (150-180°C) to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors to handle the exothermic nature of the reactions and to maintain the required temperatures. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Dipiperidinyldicyclohexylsulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Dipiperidinyldicyclohexylsulfide has found applications in several scientific research areas:

Chemistry:

  • Used as an intermediate in the synthesis of other complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

Medicine:

  • Explored for its potential use as a pharmaceutical agent due to its unique structure and biological activity.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of dipiperidinyldicyclohexylsulfide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The sulfur atom plays a crucial role in these interactions, often forming reversible bonds with the target molecules. This interaction can lead to changes in the conformation and activity of the target, resulting in the observed biological effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both piperidine and cyclohexyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(2-piperidin-1-ylcyclohexyl)sulfanylcyclohexyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2S/c1-7-15-23(16-8-1)19-11-3-5-13-21(19)25-22-14-6-4-12-20(22)24-17-9-2-10-18-24/h19-22H,1-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFKHDVCWOQSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCCC2SC3CCCCC3N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938149
Record name 1,1'-[Sulfanediyldi(cyclohexane-2,1-diyl)]dipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172421-36-2
Record name Piperidine, 1,1'-(thiodi-2,1-cyclohexanediyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172421362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[Sulfanediyldi(cyclohexane-2,1-diyl)]dipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dipiperidinyldicyclohexylsulfide
Reactant of Route 2
Dipiperidinyldicyclohexylsulfide
Reactant of Route 3
Dipiperidinyldicyclohexylsulfide
Reactant of Route 4
Dipiperidinyldicyclohexylsulfide
Reactant of Route 5
Dipiperidinyldicyclohexylsulfide
Reactant of Route 6
Dipiperidinyldicyclohexylsulfide

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